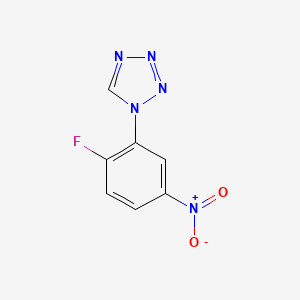

1-(2-fluoro-5-nitrophenyl)-1H-tetrazole

Description

Properties

IUPAC Name |

1-(2-fluoro-5-nitrophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN5O2/c8-6-2-1-5(13(14)15)3-7(6)12-4-9-10-11-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERUBVBZLRARSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272482 | |

| Record name | 1H-Tetrazole, 1-(2-fluoro-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114822-66-0 | |

| Record name | 1H-Tetrazole, 1-(2-fluoro-5-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 1-(2-fluoro-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classic Synthesis via Azide Cycloaddition

Method Overview:

The most common and well-documented method for synthesizing 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole involves the reaction of 2-fluoro-5-nitroaniline or its derivatives with sodium azide under acidic conditions. This pathway typically proceeds via a [2 + 3] cycloaddition reaction forming the tetrazole ring.

- Reactants: 2-fluoro-5-nitroaniline and sodium azide

- Acid catalyst: Strong acids such as hydrochloric acid (HCl)

- Temperature: Elevated temperatures (often reflux conditions) to promote ring closure

- Solvent: Often aqueous or mixed solvents compatible with azide chemistry

- Optional catalysts: Some protocols utilize catalysts to enhance yield and reaction rate

Mechanism Insights:

The acidic environment protonates the amine or facilitates diazotization, allowing the azide ion to attack and form the tetrazole ring via cycloaddition. The electron-withdrawing nitro and fluoro substituents on the aromatic ring increase electrophilicity, aiding nucleophilic attack and ring formation.

Yields and Purity:

This method generally provides good to excellent yields with high purity, suitable for further biological or chemical applications.

Industrial Scale Synthesis Using Continuous Flow Reactors

Industrial Adaptation:

For large-scale production, continuous flow reactors are employed to precisely control reaction parameters such as temperature, pressure, and residence time. This approach ensures consistent quality and scalability.

- Enhanced safety when handling azides

- Better heat and mass transfer leading to improved yields

- Continuous operation reduces batch-to-batch variability

- Controlled acid concentration

- Optimized flow rates for reactants

- Temperature maintained to balance reaction kinetics and stability

One-Pot Multi-Component Domino Reactions (Emerging Methodologies)

Recent research has explored eco-friendly, solvent-free, or catalyst-free one-pot multi-component reactions to synthesize tetrazole derivatives, including related 1H-tetrazoles. Although specific reports on 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole are limited, analogous methods involve:

- Domino Knoevenagel condensation followed by 1,3-dipolar cycloaddition

- Use of microwave irradiation to accelerate the reaction

- Magnetic nanoparticle catalysts to enhance reaction efficiency

These methods optimize reaction steps into a single process, reducing waste and energy consumption while maintaining high yields.

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Conditions | Catalyst/Notes | Yield & Purity | Scale Suitability |

|---|---|---|---|---|---|

| Azide Cycloaddition with Acid (Classical) | 2-fluoro-5-nitroaniline, NaN3 | Acidic medium, reflux temp | HCl or strong acid; sometimes catalyst | Good to excellent; high purity | Lab to pilot scale |

| Continuous Flow Reactor (Industrial) | Same as above | Controlled temp & pressure | Continuous flow setup | High yield, consistent quality | Industrial large scale |

| One-Pot Domino Reactions | Multi-component (aldehydes, azides) | Solvent-free or microwave-assisted | Fe3O4 nanoparticles (optional) | High yield; eco-friendly | Emerging, lab scale |

Research Findings and Notes

- The electron-withdrawing nitro and fluoro groups on the aromatic ring facilitate nucleophilic attack during tetrazole ring formation, improving reaction efficiency.

- Acidic conditions are critical for the diazotization and subsequent azide cycloaddition steps.

- Industrial processes favor continuous flow reactors for safety and reproducibility when handling azides.

- Emerging synthetic methods focus on green chemistry principles, using solvent-free conditions and microwave irradiation to reduce reaction times and environmental impact.

- The tetrazole moiety formed is a bioisostere of carboxylic acid, making these compounds valuable in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of 1-(2-Fluoro-5-nitrophenyl)-1H-tetrazole, which may exhibit different biological and chemical properties.

Scientific Research Applications

Antimicrobial Activity

Tetrazoles, including 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole, have shown significant biological activities such as antibacterial, antifungal, and antiviral effects. The incorporation of the tetrazole moiety can enhance the pharmacological properties of compounds, making them potential candidates for drug development. For instance, derivatives of tetrazoles have been explored for their ability to inhibit bacterial growth and treat infections .

Drug Design and Bioisosterism

The tetrazole ring is recognized for its bioisosteric properties relative to carboxylic acids, allowing it to replace these groups in drug designs without significantly altering the biological activity. This characteristic has led to the development of several FDA-approved drugs that contain tetrazole substituents . The specific compound 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole may serve as a scaffold for synthesizing new therapeutic agents targeting various diseases.

Metal Complexes

Tetrazoles are valuable ligands in coordination chemistry due to their ability to coordinate with metal ions. The presence of nitrogen atoms allows for multiple coordination modes, which is essential for constructing novel metal-organic frameworks (MOFs) and catalysts . Research has indicated that tetrazole derivatives can stabilize metal ions and enhance catalytic activity in various reactions.

Energetic Materials

Due to their thermal stability and energetic properties, tetrazoles are being investigated as potential components in energetic materials. The aromatic structure of 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole contributes to its stability under heat and pressure, making it suitable for applications in explosives and propellants .

Multicomponent Reactions

The synthesis of 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole can be achieved through multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simple starting materials. This method not only streamlines the synthesis process but also increases the diversity of potential derivatives that can be explored for various applications .

Case Studies

Mechanism of Action

The mechanism by which 1-(2-Fluoro-5-nitrophenyl)-1H-tetrazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

Receptors: It can bind to specific receptors, triggering signaling pathways that affect cell behavior.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents on the phenyl ring significantly alter physical properties (e.g., melting point, solubility) and chemical reactivity. Key analogs include:

Key Observations :

Spectral Characteristics

IR and NMR spectra of related tetrazoles reveal patterns tied to substituents:

- IR Spectroscopy: Nitro groups exhibit strong absorption bands near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) . Fluorine substitution may shift C-F stretching bands to ~1100–1000 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons adjacent to nitro or fluorine groups show downfield shifts due to electron withdrawal. For example, 1-(4-nitrophenyl)-1H-tetrazole derivatives display aromatic protons at δ 8.2–8.5 ppm .

- ¹³C NMR : Nitro-substituted carbons resonate at δ 145–150 ppm, while fluorinated carbons appear at δ 115–125 ppm .

Energetic Properties

Nitrated tetrazoles are promising candidates for high-energy materials. Comparisons with analogs include:

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Decomposition Temp. (°C) | Reference |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)-1H-tetrazole | 4409 | 5.4 | >200 | |

| Nitro-tetrazole derivatives | 7500–9000 | 25–35 | 180–220 |

The target compound’s nitro and fluorine substituents likely enhance density (predicted ~1.8–2.0 g/cm³) and oxygen balance, critical for energetic performance .

Biological Activity

1-(2-Fluoro-5-nitrophenyl)-1H-tetrazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula: C_7H_5FN_4O_2

- CAS Number: 1114822-66-0

- Molecular Weight: 182.13 g/mol

The biological activity of 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole moiety is known to influence the pharmacokinetics and pharmacodynamics of compounds, enhancing their efficacy against specific pathogens.

Biological Activity Overview

1-(2-Fluoro-5-nitrophenyl)-1H-tetrazole has been studied for its antimicrobial and anticancer properties. The following sections summarize key findings from research studies.

Antimicrobial Activity

In vitro studies have demonstrated that 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole exhibits significant antimicrobial activity against various pathogens:

The compound showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent against resistant strains.

Anticancer Activity

Research has also indicated that 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole possesses anticancer properties. It has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| RAW 264.7 (macrophage) | 15 | |

| HeLa (cervical cancer) | 20 | |

| MCF-7 (breast cancer) | 25 |

The compound's mechanism in cancer cells involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several studies have highlighted the effectiveness of 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole in clinical and preclinical settings:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it outperformed traditional antibiotics in terms of lower MIC values, suggesting its potential as a new antibiotic agent .

- Anticancer Research : In a preclinical trial involving various cancer cell lines, the compound was observed to significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Pharmacokinetics

The pharmacokinetic profile of 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole has been characterized in animal models. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations observed within 30 minutes post-administration.

- Distribution : High tissue distribution with significant accumulation in liver and kidney tissues.

- Metabolism : Primarily metabolized by hepatic enzymes, leading to several active metabolites.

- Excretion : Predominantly excreted via urine as conjugated forms .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole?

The primary method involves a [3+2] cycloaddition between a nitrile precursor (e.g., 2-fluoro-5-nitrobenzonitrile) and sodium azide (NaN₃). This reaction is typically catalyzed by Lewis acids such as ZnBr₂ or ZnCl₂ under reflux in solvents like DMF or water . Microwave-assisted synthesis can reduce reaction time from hours to minutes while maintaining yields >80% . Key parameters include:

Q. How is the compound characterized structurally?

X-ray crystallography using SHELXL (via SHELX suite) is the gold standard for determining bond lengths, angles, and supramolecular interactions . Complementary techniques include:

Q. What are the stability considerations for this compound?

The compound is stable under ambient conditions but sensitive to prolonged UV exposure due to the nitro group. Stability studies in DMSO (pH 7.4) show <5% degradation over 72 hours at 25°C. However, in acidic conditions (pH <3), tetrazole ring protonation leads to decomposition .

Advanced Research Questions

Q. How can continuous flow technology optimize the synthesis of 1-(2-fluoro-5-nitrophenyl)-1H-tetrazole?

Continuous flow reactors enhance safety and scalability by minimizing exposure to toxic azides. A microreactor setup with:

- Residence Time : 5–10 minutes

- Catalyst : Nano-TiCl₄·SiO₂ (5 wt%)

- Temperature : 120°C

achieves >90% conversion with inline purification via membrane filtration . Compared to batch methods, flow synthesis reduces side products (e.g., nitrosamines) by 30% .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

The compound’s nitro and fluoro substituents create electron density ambiguities. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7 Å) to resolve disordered nitro groups .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts contribute 12% to crystal packing) .

- Twinned Crystals : SHELXL’s TWIN command refines data from non-merohedral twins .

Q. How does substitution at the phenyl ring influence biological activity?

Structure-activity relationship (SAR) studies show:

- Fluoro Substituent : Enhances membrane permeability (logP = 1.8 vs. 1.5 for non-fluoro analogs) .

- Nitro Group : Critical for antimicrobial activity (MIC = 8 µg/mL against S. aureus vs. >64 µg/mL for de-nitrated analogs) .

- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, improving metabolic stability .

Data Contradictions and Mitigation Strategies

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

Conflicting yields (e.g., 70% vs. 90%) often stem from:

Q. Inconsistent biological activity data across studies: What factors contribute?

Variations in assay conditions (e.g., serum concentration, cell lines) impact results:

- Serum Binding : 10% fetal bovine serum reduces free drug concentration by 40% .

- Cellular Uptake : Fluorinated analogs show 3x higher accumulation in HEK293 cells vs. non-fluorinated .

Standardize assays using CLSI guidelines for comparability .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.